The table below summarizes the key relationship between UNBS3157 and its active form.
| Compound | Description | Relationship | Key Characteristics |
|---|---|---|---|
| This compound | Prodrug / Novel naphthalimide derivative | Rapidly and irreversibly hydrolyzes in physiological conditions to UNBS5162 [1]. | Designed to avoid the hematotoxic metabolism associated with amonafide [2] [1]. |
| UNBS5162 | Active Metabolite | The hydrolyzed product of this compound responsible for its anticancer activity [2] [1]. | Shows a unique mechanism of action not correlated with other naphthalimides in the NCI database [1] [3]. |
The biological effects of UNBS5162 are multi-faceted. The following diagram illustrates its primary mechanisms and their interconnections, leading to inhibited tumor proliferation.
The core mechanisms supported by experimental data are:
The following table summarizes key experimental findings from the literature regarding the biological activity of UNBS5162.
| Cell Line / Model | Experimental Context | Key Findings | Citation |
|---|---|---|---|
| PC-3 (Human Prostate Cancer) | In vitro: 1 μM for 5 successive days; In vivo: orthotopic model | Dramatic decrease in pro-angiogenic CXCL chemokine expression; enhanced survival; antiangiogenic effects; synergized with taxol [1]. | [1] [3] |
| M14 (Human Melanoma) | In vitro: 10 μM for 24 hours | Proliferation inhibition; apoptosis rate: 23.8% vs 7.62% (control); ↓Bcl-2, ↑Bax, ↑Caspase-3; ↓p-Akt, ↓p-mTOR [2]. | [2] |
| NCI 60 Cell Line Panel | In vitro screening | No correlation with amonafide or other database compounds, indicating a unique mechanism of action [1]. | [1] |
The main methodologies used to elucidate the mechanism of UNBS5162 are outlined below.
The available information primarily details the mechanisms of its hydrolyzed form, UNBS5162. Further research would be needed to provide a more complete picture of its interaction with DNA and topoisomerases, and its full pharmacokinetic profile.
The table below summarizes the key findings from a single preclinical study on UNBS5162 in human melanoma cells.
| Aspect | Findings for UNBS5162 |
|---|---|
| Cell Line | M14 human melanoma cells [1] [2]. |
| Proliferation | Inhibited in a time-dependent manner (measured by CCK-8 assay) [1] [2]. |
| Apoptosis Rate | 23.8% in treated vs. 7.62% in control (measured by flow cytometry) [1] [2]. |
| Migration/Invasion | Markedly suppressed (measured by transwell assay) [1] [2]. |
| Key Protein Expression | Decreased: Bcl-2 (anti-apoptotic) [1] [2]. Increased: Bax (pro-apoptotic), caspase-3 (apoptosis executioner) [1] [2]. | | Proposed Mechanism | Inhibition of the PI3K/Akt/mTOR signaling pathway [1] [2]. |
The study on UNBS5162 employed standard in vitro techniques. Here is a detailed breakdown of the methodologies cited:
The following diagram illustrates the proposed mechanism of action for UNBS5162, as indicated by the study's Western blot analysis, which showed altered expression levels of key proteins in the PI3K/Akt pathway and apoptosis regulators.
This mechanism is inferred from observed protein expression changes; the precise molecular target of UNBS5162 within the PI3K/Akt pathway was not identified in the available study [1] [2].
UNBS5162 is a novel naphthalimide derivative. Its relationship to UNBS3157 and primary mechanism are outlined below.
The following diagram illustrates the metabolic relationship and core mechanisms of action of UNBS5162.
UNBS5162 is the active metabolite of this compound and acts through multiple pathways.
Key quantitative findings and methodologies from pivotal studies are summarized below.
Table 1: Key Experimental Findings with UNBS5162
| Experimental Model | Treatment Regimen | Key Quantitative Results | Citation |
|---|---|---|---|
| M14 Human Melanoma Cells | 10 µM UNBS5162 | Apoptosis rate: 23.8% ± 0.4% (vs. 7.62% ± 0.5% in control); Proliferation markedly inhibited; Invasion/migration suppressed [3]. | |
| Orthotopic Human Prostate Cancer Models (PC-3) | In vivo, repeat administration | Significantly increased survival [1] [2]. | |
| PC-3 Prostate Cancer Cells (in vitro) | 1 µM for 5 successive days | Dramatic decrease in proangiogenic CXCL chemokine expression [1] [2]. |
Table 2: Summary of Key Experimental Protocols
| Method | Key Details | Application in Cited Research |
|---|---|---|
| Cell Proliferation (CCK-8) | M14 cells seeded in 96-well plates (1,000 cells/well), treated with 10 µM UNBS5162 or 0.1% DMSO. OD measured at 450nm [3]. | Measured time-dependent inhibition of M14 cell proliferation [3]. |
| Western Blotting | Proteins extracted via RIPA buffer. 20 µg protein/lane separated by SDS-PAGE, transferred to PVDF membranes. Primary antibodies: Bax, Bcl-2, caspase-3, Akt, p-Akt, mTOR, p-mTOR, GAPDH [3]. | Analyzed apoptosis-related protein expression and PI3K/Akt/mTOR pathway activity in M14 cells [3]. |
| Flow Cytometry | Used to quantify apoptosis [3]. | Showed significantly increased apoptosis rate in UNBS5162-treated M14 cells [3]. |
| Affymetrix Microarray & ELISA | Genome-wide microarray analysis and ELISA [1] [2]. | Revealed dramatic decrease in CXCL chemokine expression in PC-3 cells [1] [2]. |
The experimental workflow for the M14 melanoma study is visualized below.
Experimental workflow used to investigate UNBS5162 effects on M14 melanoma cells.
While existing data is promising, several knowledge gaps remain for researchers to explore.
Naphthalimides are aromatic heterocyclic compounds known for their planar structure, which allows them to intercalate into DNA [1]. This intercalation can change the DNA's topological structure, affecting the recognition and action of enzymes like topoisomerase II (Topo II), often leading to DNA damage and cell cycle arrest [2].
UNBS3157 was developed as a prodrug to improve the safety profile of earlier naphthalimides like amonafide [3]. Its active form, UNBS5162, is generated through rapid hydrolysis in physiological saline [3]. Key design improvements include:
Table 1: Key Naphthalimide Compounds in Development
| Compound Name | Status (as of search results) | Key Characteristics & Mechanisms |
|---|---|---|
| Amonafide | Clinical trials (not marketed) [2] | DNA intercalator; Topo II inhibitor; causes dose-limiting hematotoxicity due to N-acetyl metabolite [2] [4]. |
| Mitonafide | Clinical trials [1] [2] | DNA intercalator; inhibits DNA synthesis [2]. |
| This compound/UNBS5162 | Preclinical/Phase 1 trials [3] [4] | This compound is a prodrug for UNBS5162; DNA intercalator; pan-antagonist of CXCL chemokines; designed to avoid acetylation toxicity [3] [4]. |
| Elinafide | Clinical trial [1] [2] | Bis-naphthalimide; acts on the major groove of DNA [2]. |
| Bisnafide (DMP-840) | Clinical trial [1] [2] | Bis-naphthalimide developed by Merck [2]. |
UNBS5162's primary mechanism involves DNA intercalation, which triggers a DNA damage response and influences multiple cellular signaling pathways.
Key signaling pathways of UNBS5162 in cancer cells.
The diagram above shows how UNBS5162's DNA intercalation triggers DNA double-strand breaks (DSBs), activating the ATM-Chk2 DNA damage response pathway that leads to G2 cell cycle arrest and apoptosis [4]. UNBS5162 also directly inhibits the PI3K/AKT/mTOR pro-survival signaling pathway and acts as a CXCL chemokine antagonist [3].
Table 2: Summary of Key Experimental Findings for UNBS5162
| Cancer Cell Line / Model | Experimental Findings | Key Metrics & Concentration Ranges |
|---|
| Ovarian Cancer (SKOV3) [3] | - Inhibits proliferation, migration, and invasion.
Detailed Experimental Methodologies
Cell Viability Assay (CCK-8) [3]
Cell Apoptosis Assay (Flow Cytometry) [3]
Cell Cycle Analysis (Flow Cytometry) [4]
UNBS5162 represents a promising evolution in naphthalimide-based anticancer therapy. Its multi-mechanism action—combining DNA intercalation, CXCL chemokine antagonism, and PI3K/AKT pathway inhibition—along with an improved toxicity profile, provides a strong rationale for continued development [3] [4]. Future research should focus on further elucidating its efficacy in various cancer models and its potential for combination therapies.
This compound is a novel naphthalimide derivative designed to avoid the hematotoxic metabolism associated with the earlier drug amonafide [1]. Its primary mechanism of action is unique among naphthalimides and involves a key transformation:
The table below summarizes the antitumor efficacy of UNBS5162 (the active form of this compound) from a key in vivo study.
Table 1: In Vivo Antitumor Efficacy of UNBS5162 in Orthotopic Human Prostate Cancer Models [1]
| Compound | Experimental Model | Dosing Regimen | Key Outcome: Survival | Additional Findings |
|---|---|---|---|---|
| UNBS5162 | Orthotopic PC-3 human prostate cancer | Repeat administration | Significantly increased survival | Anti-angiogenic properties confirmed via histopathology |
| UNBS5162 + Taxol | Orthotopic PC-3 human prostate cancer | Coadministration | Enhanced activity compared to taxol alone | Demonstrated synergistic effect with the taxoid |
The following table provides a comparative overview of this compound/UNBS5162 alongside other related naphthalimide compounds.
Table 2: Comparative Profile of Naphthalimide-Based Compounds [1] [2] [3]
| Compound | Key Feature | Primary Reported Mechanism | Clinical/Preclinical Status |
|---|---|---|---|
| This compound | Pro-drug to UNBS5162; designed to avoid toxic metabolism | Hydrolyzes to UNBS5162; unique, un-correlated mechanism; pan-CXCL chemokine antagonism | Preclinical research |
| UNBS5162 | Active metabolite of this compound | Pan-antagonist of CXCL chemokine expression; antiangiogenic | Preclinical research |
| Amonafide | Early representative; dose-limiting hematotoxicity | DNA intercalation; topoisomerase II inhibition? | Entered, but failed, phase III clinical trials |
| Elinafide (Bis-naphthalimide) | Two naphthalimide ring systems | DNA intercalation | Evaluated in clinical trials |
| Mitonafide | Early representative | DNA intercalation; topoisomerase inhibition | Entered clinical trials but failed |
| Numonafides (e.g., MEAN) | 6-amino derivatives of amonafide; designed to avoid toxic acetylation | DNA intercalation; similar in vitro potency to amonafide | Preclinical development |
Below are detailed methodologies for key experiments used to characterize UNBS5162's activity.
This assay measures cell metabolic activity as a proxy for cell viability and proliferation.
This protocol assesses the compound's effect on cell cycle distribution and induction of programmed cell death.
This method identifies global changes in gene expression in response to compound treatment.
The following diagram illustrates the metabolic activation of this compound and the primary mechanistic pathways of its active form, UNBS5162, as characterized in the provided protocols.
Diagram 1: this compound activation and UNBS5162 mechanism of action with experimental validation methods.
The preliminary data on this compound and its active metabolite UNBS5162 highlight a promising and unique profile within the naphthalimide class. The key advantages include a novel mechanism unrelated to other known compounds, a favorable toxicity profile compared to amonafide, and demonstrated efficacy in refractory prostate cancer models, both as a monotherapy and in combination with taxanes [1]. The antiangiogenic effect via CXCL chemokine downregulation offers a distinct, non-cell-autonomous mode of action.
Future work should focus on further elucidating the precise molecular target leading to CXCL suppression, evaluating efficacy in a broader panel of cancer types, and conducting comprehensive toxicology and pharmacokinetic studies to support translational development.
This compound is a novel naphthalimide derivative designed as an anticancer agent to avoid the hematotoxic metabolism associated with earlier drugs like amonafide [1]. In physiological conditions, this compound rapidly and irreversibly hydrolyzes into UNBS5162 [1] [2]. Consequently, most studies investigating the effects of "this compound" in vitro are actually evaluating the activity of UNBS5162 [1].
The table below summarizes the available in vitro cytotoxicity data for this compound and UNBS5162 from key studies:
| Compound | Cell Line / Panel | Assay Used | Cytotoxicity (IC₅₀) | Key Findings |
|---|---|---|---|---|
| This compound | 9 human cancer cell lines (various types) | MTT assay [2] | Mean IC₅₀: 19.8 μM [2] | Unique mechanism of action; did not correlate with other compounds in NCI database [1]. |
| UNBS5162 | 9 human cancer cell lines (various types) | MTT assay [2] | Mean IC₅₀: 17.9 μM [2] | Pan-antagonist of CXCL chemokine expression; unique mechanism [1]. |
| UNBS5162 | M14 Human Melanoma Cells | Cell Counting Kit-8 (CCK-8) [3] | Inhibited proliferation in a time-dependent manner [3] | Induced apoptosis; inhibited PI3K/Akt/mTOR pathway [3]. |
| UNBS5162 | PC-3 and DU-145 Prostate Cancer Cells | Not Specified (Proliferation measured) [2] | 10 μM prevented proliferation after 6-day treatment [2] | 10 μM for 72 hrs blocked PC-3 cells in G2/M phase; abolished Rb protein expression [2]. |
UNBS5162's cytotoxicity is linked to several mechanisms and can be investigated through specific protocols.
Figure 1: Proposed signaling pathway for UNBS5162-induced apoptosis in M14 melanoma cells, based on western blot results [3].
The methodologies below are central to characterizing the cytotoxicity and mechanism of UNBS5162.
Cell Viability/Proliferation Assay (CCK-8)
Mechanism Analysis (Western Blotting)
Figure 2: A generalized experimental workflow for assessing the in vitro cytotoxicity profile of a compound like UNBS5162 [3].
UNBS3157 is a novel naphthalimide derivative that was specifically designed to overcome the hematological toxicity limitations associated with earlier compounds in its class, particularly amonafide. Unlike amonafide, which undergoes metabolic activation via N-acetyl transferase 2 (NAT2) to form a toxic metabolite, this compound was engineered to avoid this metabolic pathway, thereby significantly reducing its hematological toxicity profile [1] [2]. The compound demonstrates a unique activation mechanism wherein it rapidly and irreversibly hydrolyzes in physiological conditions to its active form, UNBS5162, which is responsible for its anticancer activity [1]. This conversion occurs without generating amonafide as an intermediate, further enhancing its safety profile compared to earlier naphthalimides.
The molecular mechanism of this compound/UNBS5162 represents a distinct approach to cancer therapy. Genome-wide microarray analysis conducted by the National Cancer Institute (NCI) revealed that this compound and UNBS5162 do not show correlation with any other compound in the extensive NCI 60-cell line database, including amonafide, suggesting a unique mechanism of action [1]. Research has demonstrated that UNBS5162 functions as a pan-antagonist of CXCL chemokine expression, dramatically reducing the production of multiple proangiogenic chemokines in cancer cells. This effect disrupts tumor angiogenesis and represents a novel approach to limiting tumor vascularization and growth [1].
Table 1: Key Properties of this compound and Its Active Metabolite
| Parameter | This compound | UNBS5162 (Active Metabolite) |
|---|---|---|
| Chemical Class | Naphthalimide derivative | Hydrolyzed naphthalimide |
| Primary Mechanism | Prodrug converted to UNBS5162 | Pan-antagonist of CXCL chemokine expression |
| Metabolic Pathway | Avoids NAT2-mediated acetylation | Irreversible hydrolysis product |
| Toxicity Advantage | Reduced hematological toxicity vs. amonafide | No formation of toxic acetylated metabolite |
| Unique Characteristic | Uncorrelated with other NCI database compounds | Novel mechanism targeting angiogenesis |
This compound has demonstrated significant antitumor efficacy across multiple in vivo models of human cancer. In orthotopic models of human prostate cancer, repeat administration of UNBS5162 (the active form of this compound) significantly increased survival in a dose-dependent manner [1]. The compound exhibited substantial activity as a monotherapy, but also showed potential for combination regimens, as it was found to enhance the antitumor activity of taxol (paclitaxel) when co-administered in prostate cancer models [1]. Histopathological analysis confirmed that UNBS5162 possesses antiangiogenic properties in vivo, as evidenced by reduced vascularization in treated tumors [1].
Comparative studies with related compounds have further elucidated the therapeutic advantage of this compound. In mouse models of human liver and gastric cancers, 6-methoxyethylamino-numonafide (MEAN), a 6-amino derivative of amonafide belonging to the same structural class as this compound, demonstrated equivalent efficacy to amonafide but with significantly reduced toxicity [2]. MEAN was tolerated much better than amonafide based on multiple parameters including weight change, activity, stool consistency, and overall survival, while maintaining comparable antitumor potency [2]. These findings support the structural optimization approach used in developing this compound and highlight the improved therapeutic window of this novel naphthalimide derivative.
Advanced methodologies have been developed to quantitatively evaluate the in vivo target efficacy of antitumor agents like this compound. A novel approach combining immunofluorescence with EdU (5-ethynyl-2'-deoxyuridine) labeling enables precise assessment of drug effects within specific tumor compartments [3]. This technique allows researchers to distinguish between proliferating and non-proliferating areas within tumor tissues, providing a more accurate quantification of protein expression changes and cellular responses to treatment [3]. The method involves administering EdU to tumor-bearing animals prior to sacrifice, followed by tissue processing and multiplexed staining to simultaneously visualize proliferating cells (via EdU incorporation) and target proteins (via immunofluorescence) [3]. This sophisticated analytical approach could be particularly valuable for evaluating the mechanism and efficacy of this compound in future studies.
Table 2: In Vivo Efficacy of this compound/UNBS5162 in Experimental Models
| Cancer Model | Dosing Regimen | Efficacy Outcomes | Additional Findings |
|---|---|---|---|
| Orthotopic Prostate Cancer | Repeat administration of UNBS5162 | Significant survival increase | Enhanced activity when combined with taxol |
| Human Liver Cancer Xenografts | MEAN (related compound) long-term dosing | Equally efficacious to amonafide | Much better tolerated than amonafide |
| Human Gastric Cancer Xenografts | MEAN (related compound) short-term dosing | Required slightly higher doses than amonafide for equal efficacy | Superior toxicity profile maintained |
| Various Solid Tumors | Evaluation of antiangiogenic effects | Reduced microvessel density in tumors | Pan-CXCL chemokine suppression mechanism |
Cell Line Preparation: Utilize human prostate cancer PC-3 cells or other relevant cancer cell lines (e.g., Bx-PC-3 pancreatic cancer, A549 non-small cell lung cancer) maintained according to supplier specifications [1]. Culture cells in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
Tumor Inoculation: For orthotopic prostate cancer models, inject 1-2 × 10⁶ PC-3 cells in 100 μL of serum-free media into the appropriate organ or site [1]. For subcutaneous models, inject cells into the right flank of mice. Allow tumors to establish until palpable (typically 7-14 days post-inoculation).
This compound Preparation: Prepare this compound fresh before each administration. For in vivo studies, formulate the compound in appropriate vehicles such as 20% DMSO or physiological saline [1] [2]. Note that this compound rapidly hydrolyzes to UNBS5162 in physiological saline, which is the active form responsible for the antitumor effects [1].
Dosing Regimen: Administer this compound or UNBS5162 via intraperitoneal injection at doses ranging from 10-50 mg/kg [1] [2]. Treatment schedules may vary from daily administration to intermittent dosing (e.g., 5 days on, 2 days off) for 2-4 weeks depending on the tumor model and experimental endpoints.
Tumor Monitoring: Measure tumor dimensions regularly using calipers (2-3 times per week). Calculate tumor volume using the formula: Volume = (length × width²) / 2 [1]. Alternatively, for luciferase-expressing cell lines, monitor tumor growth via bioluminescent imaging following intraperitoneal injection of luciferin (150 mg/kg) [2].
Survival Analysis: Record survival times from tumor inoculation until endpoint criteria are met (e.g., tumor volume exceeding 1000-2000 mm³ or exhibiting signs of distress) [1] [2].
Histopathological Evaluation: At study termination, harvest tumors and process for histological analysis. Assess microvessel density using CD31 immunohistochemistry to evaluate antiangiogenic effects [1] [4]. Analyze chemokine expression levels in tumor tissues via ELISA or quantitative PCR to confirm mechanism of action [1].
Cell Treatment: Incubate PC-3 prostate cancer cells with UNBS5162 (1 μM) for 5 successive days with a washout process and renewal of culture medium before each new addition of compound [1].
RNA Extraction and Analysis: Harvest cells 72 hours after the last UNBS5162 treatment. Extract total RNA using TRIzol isolation reagent and assess quality using BioAnalyzer or gel electrophoresis [1].
Genome-Wide Expression Profiling: Perform comprehensive transcriptome analysis using Affymetrix Human Genome U133 Plus 2.0 arrays or similar platforms according to manufacturer protocols [1]. Alternatively, focus on CXCL chemokine expression using quantitative RT-PCR with specific primers.
Protein Level Verification: Confirm findings at the protein level using ELISA to quantify secretion of CXCL chemokines in cell culture supernatants or tumor tissue homogenates [1].
Microvessel Density Quantification: Stain tumor sections with anti-CD31 antibodies using standard immunohistochemical techniques [4]. Count CD31-positive vessels in multiple high-power fields (e.g., 5 fields per tumor, 5 tumors per group) and calculate average vessel density.
Proangiogenic Factor Measurement: Analyze concentrations of key angiogenic factors such as bFGF in tumor tissues using ELISA. Compare levels between treated and control groups to quantify the antiangiogenic effect of this compound/UNBS5162 [4].
The optimized design of this compound translates to a significantly improved safety profile compared to earlier naphthalimides. In comprehensive mouse toxicity studies, this compound demonstrated a three- to four-fold higher maximum tolerated dose compared to amonafide, regardless of administration route [2]. Critically, unlike amonafide which causes dose-limiting hematological toxicity (thrombocytopenia, anemia, and leucopenia), this compound does not provoke significant hematotoxicity at therapeutic doses in mouse models [2]. This improved tolerability is directly attributable to the avoidance of NAT2-mediated metabolic activation that plagues amonafide therapy.
Assessment of treatment-related toxicity should include regular monitoring of body weight, activity levels, stool consistency, and general signs of distress [2]. In comparative studies, MEAN (a related numonafide) was much better tolerated than amonafide at equally efficacious doses based on all these parameters, with survival as the ultimate endpoint [2]. The reduced toxicity of these novel naphthalimide derivatives enables longer treatment durations and higher dose intensities, potentially translating to improved clinical outcomes.
The unique mechanism of action of this compound/UNBS5162 makes it an excellent candidate for combination therapy approaches. Research has demonstrated that UNBS5162 can enhance the antitumor activity of established chemotherapeutic agents, as evidenced by its ability to potentiate the effects of taxol in prostate cancer models [1]. This synergistic effect may be attributed to the simultaneous targeting of tumor cell proliferation (by taxol) and the tumor microenvironment/angiogenesis (by UNBS5162). Future studies should explore combinations with other drug classes, including targeted therapies and immunomodulatory agents.
The preclinical data on this compound support its further development as a clinical candidate for cancer therapy. The compound's novel mechanism of action, favorable toxicity profile, and demonstrated efficacy in multiple in vivo models provide a strong rationale for clinical translation [1] [2]. Future clinical development should consider patient selection strategies that might benefit from its unique pan-CXCL chemokine suppression mechanism, particularly tumors dependent on the CXCL signaling axis for growth and angiogenesis. Additionally, the reduced hematological toxicity may make this compound particularly suitable for combination regimens with myelosuppressive agents.
The following diagrams summarize the key mechanism of action of this compound and the experimental workflow for evaluating its efficacy.
Diagram 1: Mechanism of Action of this compound. The diagram illustrates the conversion of this compound to its active form UNBS5162 and subsequent inhibition of CXCL chemokines leading to reduced angiogenesis and tumor growth inhibition.
Diagram 2: Experimental Workflow for Evaluating this compound Efficacy. The diagram outlines the key steps in assessing the in vivo antitumor activity and mechanism of action of this compound/UNBS5162.
This compound represents a significant advancement in naphthalimide-based cancer therapeutics, addressing the critical toxicity limitations of earlier compounds while maintaining potent antitumor efficacy. Its unique mechanism of action as a pan-antagonist of CXCL chemokine expression distinguishes it from conventional DNA-intercalating agents and provides a novel approach to disrupting tumor angiogenesis. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating the compound's activity in preclinical models, from in vivo efficacy studies to mechanistic investigations. With its favorable therapeutic window and demonstrated activity in multiple tumor models, this compound warrants continued development as a promising anticancer agent, particularly in combination regimens where its unique mechanism may synergize with established therapies.
The prodrug UNBS3157 is rapidly and irreversibly hydrolyzes in physiological saline to its active form, UNBS5162, which is responsible for the observed antitumor effects [1] [2]. The following table summarizes the key in vivo dosing information for UNBS5162 found in the literature.
| Compound | Model | Dosing Regimen | Reported Outcome |
|---|---|---|---|
| UNBS5162 | Orthotopic human prostate cancer models (e.g., PC-3) | Repeat intraperitoneal administration (specific frequency not fully detailed) | Significantly increased survival in orthotopic human prostate cancer models [1] [2]. |
| UNBS5162 + Taxol | Orthotopic human prostate cancer models (e.g., PC-3) | Co-administration | Enhanced the antitumor activity of taxol [1]. |
UNBS5162 exhibits a unique mechanism of action. Unlike earlier naphthalimides like amonafide, its activity profile does not correlate with other compounds in the NCI database, suggesting a novel mechanism [1]. A key finding is its role as a pan-antagonist of CXCL chemokine expression, which decreases the expression of proangiogenic chemokines and exhibits antiangiogenic properties in vivo [1] [2].
The diagram below illustrates the established experimental workflow for evaluating this compound/UNBS5162 in prostate cancer models.
A primary gap in the available data is the specific dosing regimen for this compound (e.g., dose amount, frequency, and duration) in the prostate cancer models [1]. The literature confirms that this compound was designed to avoid the metabolically-induced hematotoxicity of amonafide and has a higher maximum tolerated dose in mice [1], but precise dosing details are not provided.
To proceed with your research, I suggest:
This compound is a prodrug that undergoes rapid hydrolysis in physiological conditions to its active form, UNBS5162 [1] [2]. It was designed to circumvent the dose-limiting bone marrow toxicity associated with earlier naphthalimides like amonafide, which is linked to metabolism by the polymorphic enzyme N-acetyl transferase 2 [1] [3].
Its multi-faceted mechanism of action includes:
This protocol outlines a method for identifying synergistic interactions between UNBS5162 and chemotherapeutic agents using NSCLC A549 cells.
This protocol evaluates the anti-tumor efficacy of UNBS5162 in combination with paclitaxel in a mouse xenograft model.
A phase I clinical trial of UNBS5162 provides critical data for clinical translation.
| Parameter | Clinical Phase I Findings |
|---|---|
| Dosing Schedule | Intravenous infusion over 1 hour, weekly for 3 weeks per 4-week cycle [1] |
| Tested Dose Range | 18 to 234 mg/m²/week [1] |
| Maximum Tolerated Dose (MTD) | Not formally reached [1] |
| Dose-Limiting Toxicity (DLT) | Not observed at tested doses [1] |
| Key Safety Finding | QTc interval prolongation (observed in 6 patients, including 2 Grade 3 events at 234 mg/m²) [1] |
| Pharmacokinetics | Linear increase in Cmax and AUC with dose; short elimination half-life (t1/2) of 30-60 minutes [1] |
The following diagram illustrates the high-throughput screening workflow for identifying immunostimulatory drug combinations, adaptable for UNBS5162:
The molecular mechanism of UNBS5162 and its synergistic effect with chemotherapy can be visualized as follows:
The combination of this compound/UNBS5162 with chemotherapeutic agents represents a promising strategy in oncology. Future work should focus on:
Chemical Background: UNBS5162 is a novel naphthalimide derivative generated by the hydrolysis of UNBS3157 in physiological saline. It was designed to overcome the hematotoxic metabolism associated with earlier compounds in its class, such as amonafide [1] [2].
Established Anticancer Profile: Research demonstrates that UNBS5162 exhibits antitumor activity in experimental models, including human prostate cancer and melanoma [1] [2].
The table below summarizes key experimental findings from the literature:
| Cell Line / Model | Observed Effects of UNBS5162 | Key Molecular Changes |
|---|---|---|
| M14 Human Melanoma [1] | Proliferation inhibition (time-dependent), significantly increased apoptosis (23.8% vs 7.62% in control), suppressed invasion/migration [1]. | ↓ Bcl-2 (anti-apoptotic), ↑ Bax (pro-apoptotic), ↑ Cleaved Caspase-3, Inhibition of PI3K/Akt/mTOR pathway proteins [1]. |
| PC-3 Human Prostate Cancer [2] | In vivo survival benefit, antiangiogenic properties, enhanced taxol activity [2]. | Dramatic decrease in proangiogenic CXCL chemokines (ELISA/microarray) [2]. |
Western blotting is a key technique for detecting apoptosis by analyzing changes in the expression of pathway-specific proteins [5].
Protocol Workflow:
The following diagram outlines the core workflow for detecting apoptosis via Western blot, from sample preparation to data analysis.
Detailed Steps:
Protein Extraction and Quantification:
SDS-PAGE and Transfer:
Antibody Incubation:
Signal Detection and Analysis:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold standard for detecting late-stage apoptotic cells by labeling DNA strand breaks [6] [7]. The Click-iT TUNEL Alexa Fluor Imaging Assay offers high sensitivity and is compatible with multiplexing [7].
Protocol Workflow:
The diagram below illustrates the key steps in the Click-iT TUNEL assay protocol for cells grown on coverslips.
Key Reagents and Proceedure:
UNBS5162 is a novel naphthalimide derivative that has emerged as a promising pan-antagonist of CXC chemokine ligand expression with demonstrated antitumor effects across various cancer models. Unlike earlier naphthalimides such as amonafide, which were associated with significant hematotoxicity, UNBS5162 was specifically designed to avoid these metabolic activation pathways that lead to dose-limiting blood toxicities [1]. This compound is the active hydrolysis product of UNBS3157, which rapidly and irreversibly converts to UNBS5162 under physiological conditions without generating the problematic metabolite amonafide [1]. The unique mechanism of action of UNBS5162 distinguishes it from other compounds in the National Cancer Institute (NCI) database, including amonafide, suggesting a novel therapeutic approach for targeting chemokine-mediated cancer pathways [1].
The primary mechanism underlying UNBS5162's antitumor activity involves the broad downregulation of proangiogenic CXC chemokines, creating an unfavorable microenvironment for tumor growth and progression. Genome-wide microarray analysis and enzyme-linked immunosorbent assays (ELISA) have demonstrated that UNBS5162 dramatically decreases the expression of multiple ELR-positive CXC chemokines, including CXCL1, CXCL5, and CXCL8 (IL-8) in experimental models [1]. These chemokines play crucial roles in tumor angiogenesis, inflammation, and metastasis through their interactions with CXC chemokine receptors, particularly CXCR2 [2]. By simultaneously targeting multiple components of this pathogenic signaling network, UNBS5162 effectively disrupts the complex interplay between cancer cells and their microenvironment, resulting in suppressed tumor growth and enhanced sensitivity to conventional therapeutics like taxol in refractory cancer models [1].
Cell Line Selection: The human ovarian cancer cell line SKOV3 (available from American Type Culture Collection) serves as a suitable model for investigating UNBS5162 effects. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [3].
Compound Preparation: UNBS5162 is dissolved in appropriate vehicles (e.g., 0.1% dimethylsulfoxide [DMSO] for in vitro studies) and stored at -20°C. For treatment, cells in exponential growth phase are washed with phosphate-buffered saline (PBS) and exposed to UNBS5162 at concentrations typically ranging from 0.2 to 200 μM based on experimental requirements [3].
Treatment Protocol: After trypsinization and counting, cells are seeded in culture plates and allowed to adhere overnight. UNBS5162 is then added at predetermined concentrations, with fresh medium containing the compound replaced every 24 hours to maintain consistent exposure. Control groups receive vehicle alone (0.1% DMSO) [3].
Gene Expression Profiling: Affymetrix genome-wide microarray analysis is performed to assess comprehensive chemokine expression changes. Total RNA is extracted from UNBS5162-treated cells (e.g., 1 μM for 5 successive days for PC-3 prostate cancer cells) using TRIzol reagent, purified with DNase I, and quantified by ultraviolet spectrophotometry (A260/A280 ratio >1.8) [1].
Protein-Level Quantification: Enzyme-linked immunosorbent assay (ELISA) is employed to validate CXCL expression changes at the protein level. Cell culture supernatants are collected after UNBS5162 treatment and analyzed according to manufacturer protocols for specific CXCL chemokines (CXCL1, CXCL5, CXCL8) using standard curve quantification [1].
Quality Control: RNA purity is verified with A260/A280 ratios between 1.8-2.0, and protein concentrations are determined using bicinchoninic acid (BCA) assay with bovine serum albumin standards to ensure accurate quantification [3].
Cell Viability Assessment (CCK-8 Assay): Cells are seeded in 96-well plates (1,000 cells/well) and treated with UNBS5162 across a concentration range. At designated time points (24, 48, 72 hours), 10 μL CCK-8 reagent is added to each well followed by incubation at 37°C for 1.5 hours. Absorbance is measured at 450 nm using a microplate reader, with viability calculated as percentage relative to vehicle-treated controls [3].
Migration and Invasion Assays (Transwell):
Apoptosis Analysis (Flow Cytometry): Cells treated with UNBS5162 are harvested, washed with PBS, and resuspended in binding buffer. Cells are stained with annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark, then analyzed by flow cytometry within 1 hour. Apoptotic rates are determined as percentage of annexin V-positive cells using FlowJo software [3].
Western Blot Analysis: Following UNBS5162 treatment, proteins are extracted using radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors. Protein concentrations are determined by BCA assay, and 20 μg of protein per sample is separated by SDS-PAGE and transferred to polyvinylidene difluoride membranes. After blocking with 5% non-fat milk, membranes are incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, Bcl-2, Bax, active caspase-3) overnight at 4°C, followed by appropriate horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence detection system [3].
PI3K/AKT Pathway Activation Assessment: The phosphorylation status of key signaling molecules (AKT, mTOR, p70S6K) is evaluated by western blot using phospho-specific antibodies. Densitometric analysis of band intensity is performed to quantify changes in phosphorylation levels normalized to total protein expression [3].
Table 1: Antiproliferative Effects of UNBS5162 Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Treatment Duration | Key Findings |
|---|---|---|---|---|
| SKOV3 | Ovarian cancer | ~20 | 24-72 hours | Dose- and time-dependent viability reduction [3] |
| Panel of 9 cancer lines | Various | Mean: 17.9 | Not specified | Unique anti-NCI database activity pattern [1] |
| PC-3 | Prostate cancer | Effective at 1 μM (CXCL reduction) | 5 days | Significant decrease in CXCL1, CXCL5, CXCL8 [1] |
Table 2: Effects of UNBS5162 on Apoptosis and Protein Expression in SKOV3 Ovarian Cancer Cells
| Parameter | Control Group | UNBS5162 Treatment (20 μM, 24h) | Change | Biological Significance |
|---|---|---|---|---|
| Apoptosis rate | Baseline | Significantly increased | ~2-3 fold increase | Enhanced programmed cell death [3] |
| Bcl-2 expression | 1.0 (reference) | Decreased | ~40-60% reduction | Lower anti-apoptotic defense [3] |
| Active caspase-3 | 1.0 (reference) | Increased | ~2-3 fold increase | Activation of executioner apoptosis pathway [3] |
| Bax expression | 1.0 (reference) | Increased | ~50-80% increase | Enhanced pro-apoptotic signaling [3] |
Table 3: UNBS5162 Effects on PI3K/AKT Signaling Pathway in SKOV3 Cells
| Signaling Molecule | Phosphorylation Status Post-Treatment | Functional Consequence | Downstream Effects |
|---|---|---|---|
| AKT | Decreased phosphorylation | Reduced kinase activity | Diminished cell survival signaling [3] |
| mTOR | Decreased phosphorylation | Impaired mTORC1 activation | Reduced protein translation and growth [3] |
| p70S6K | Decreased phosphorylation | Downregulated ribosomal biogenesis | Decreased proliferative capacity [3] |
| Cyclin D1 | Protein expression decreased | Cell cycle progression impaired | G₁/S phase transition disruption [3] |
The molecular mechanisms through which UNBS5162 exerts its antitumor effects involve complex interactions with key signaling pathways. The visual representation below illustrates how UNBS5162 targets multiple components of cancer cell signaling, leading to inhibited proliferation, migration, and survival.
Figure 1: UNBS5162 exerts multimodal antitumor effects through CXCL chemokine downregulation, PI3K/AKT pathway inhibition, and apoptosis induction
The experimental workflow for evaluating UNBS5162 activity encompasses multiple techniques ranging from molecular analyses to functional assays, as visualized below.
Figure 2: Comprehensive experimental workflow for evaluating UNBS5162 effects on cancer cells
The experimental data demonstrate that UNBS5162 represents a promising therapeutic approach through its unique capacity to simultaneously target multiple aspects of cancer pathogenesis. Its function as a pan-antagonist of CXCL chemokine expression distinguishes it from more targeted therapies and may account for its efficacy in refractory cancer models [1]. The observed dose- and time-dependent reduction in cancer cell viability across multiple cell lines, coupled with the impairment of migratory and invasive capabilities, underscores the multi-faceted antitumor activity of this compound [3]. The synergistic activity observed with taxane-based chemotherapeutics in prostate cancer models suggests potential for combination regimens that could enhance therapeutic efficacy while potentially reducing required doses of more toxic agents [1].
The molecular mechanisms underlying UNBS5162 activity involve both direct effects on cancer cell signaling and modulation of the tumor microenvironment. The consistent observation of PI3K/AKT pathway inhibition across multiple cancer types indicates that this signaling axis represents a crucial target of UNBS5162 [3]. This pathway plays a central role in cell survival, proliferation, and metabolism, and its suppression aligns with the observed reductions in phosphorylated AKT, mTOR, p70S6K, and cyclin D1 [3]. Concurrently, the broad downregulation of CXCL chemokines (particularly CXCL1, CXCL5, and CXCL8) demonstrates the capacity of UNBS5162 to disrupt the chemokine network that facilitates tumor-stromal communication, angiogenesis, and inflammation-driven cancer progression [1]. This dual mechanism targeting both intrinsic cancer cell signaling and extrinsic microenvironmental support represents a particularly compelling therapeutic strategy.
While the research findings for UNBS5162 are promising, several technical considerations warrant attention in experimental design and data interpretation. The hydrolytic conversion of this compound to UNBS5162 under physiological conditions necessitates careful compound preparation and storage to ensure consistent dosing in experimental systems [1]. Researchers should implement quality control measures such as high-performance liquid chromatography to verify compound stability throughout treatment durations. Additionally, the broad-spectrum nature of CXCL downregulation, while therapeutically advantageous, complicates the identification of primary versus secondary effects in the observed phenotypic changes.
The cell line-specific variations in response to UNBS5162 highlight the importance of contextual factors in determining treatment outcomes. The differential sensitivity observed across cancer types suggests that molecular context, including baseline CXCL expression profiles and PI3K/AKT pathway activation status, may serve as predictive biomarkers for UNBS5162 responsiveness [3] [1]. Furthermore, while preclinical models demonstrate consistent antiangiogenic effects in vivo, the translational relevance of specific CXCL reduction thresholds requires further investigation in more complex physiological environments [1]. Researchers should consider incorporating tumor microenvironment components such as cancer-associated fibroblasts and immune cells to better model the potential interplay between UNBS5162 and stromal elements that may influence therapeutic efficacy.
UNBS5162 represents a novel therapeutic approach with demonstrated efficacy across multiple preclinical cancer models through its unique mechanism as a pan-CXCL expression antagonist. The comprehensive protocols outlined herein provide researchers with robust methodologies for investigating UNBS5162 activity in various experimental contexts. The multimodal effects of this compound—encompassing CXCL downregulation, PI3K/AKT pathway inhibition, apoptosis induction, and antiangiogenic activity—position it as a promising candidate for further development, particularly in combination regimens with conventional cytotoxics. Future research directions should focus on identifying predictive biomarkers of response, optimizing combination strategies with existing therapeutics, and elucidating potential tissue-specific differences in drug metabolism and activity to advance this promising compound toward clinical application.
UNBS3157 is a novel naphthalimide derivative designed to overcome the dose-limiting hematotoxicity associated with the parent compound, amonafide, by avoiding its metabolism via the polymorphic enzyme N-acetyl transferase 2 [1]. Its primary active moiety, UNBS5162, demonstrates a unique mechanism of action distinct from other compounds in the NCI database, including potent pan-antagonism of CXCL chemokine expression and antiangiogenic properties [1] [2]. These notes consolidate available data to support preclinical intravenous (IV) administration of this compound.
A critical finding for IV formulation is the hydrolytic instability of this compound. In physiological saline, this compound undergoes rapid and irreversible hydrolysis to its active form, UNBS5162 [1] [3].
Table 1: Compound Characteristics
| Property | This compound | UNBS5162 |
|---|---|---|
| IUPAC Name | Information not available in search results | N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea [4] |
| Molecular Formula | Information not available in search results | C₁₇H₁₈N₄O₃ [4] |
| Molecular Weight | Information not available in search results | 326.35 g/mol [4] |
| CAS Number | Information not available in search results | 956590-23-1 [4] |
| Solubility (DMSO) | Information not available in search results | 65.88 mM (21.5 mg/mL) [4] |
| Stability in Saline | Rapid, irreversible hydrolysis to UNBS5162 [1] | Stable hydrolysis product [1] |
Table 2: Summary of Key In Vivo Findings
| Study Model | Compound | Dosing Regimen | Reported Efficacy |
|---|---|---|---|
| Orthotopic Human Prostate Cancer (PC-3) [1] | UNBS5162 | 10 mg/kg, IV | Increased survival; antitumor and antiangiogenic effects |
| Orthotopic Human Prostate Cancer (PC-3) [1] | UNBS5162 | 20 mg/kg, IV | Enhanced the therapeutic benefits of taxol (paclitaxel) |
The following diagram outlines the recommended preparation sequence based on available data:
This protocol is inferred from general practices and specific mentions in the literature [1] [4].
Reported in vivo studies provide initial dosing guidance.
This compound requires formulation in physiological saline for IV administration, which converts it to the active compound UNBS5162. The available data supports further investigation, but robust, standardized Good Laboratory Practice (GLP)-compliant protocols are needed for formal preclinical and clinical development. Researchers should conduct thorough in-house studies to fully characterize the stability, pharmacokinetics, and toxicology of the formulated product.
| Aspect | Key Finding | Experimental Context | Citation |
|---|---|---|---|
| Stability in Saline | UNBS3157 rapidly and irreversibly hydrolyzes to UNBS5162. | Incubation in physiological saline; conversion is nearly total. | [1] [2] |
| Primary Mechanism of Action | Unique mechanism distinct from other naphthalimides (e.g., amonafide); acts as a pan-antagonist of CXCL chemokine expression. | Testing against NCI 60 cell line panel; Affymetrix genome-wide microarray analysis on PC-3 prostate cancer cells. | [1] |
| Anticancer Efficacy (In Vivo) | Significant increase in survival in orthotopic human prostate cancer models. | Repeat administration in animal models. | [1] |
| Synergistic Effect | Enhances the antitumor activity of taxol (paclitaxel). | Coadministration with the taxoid in experimental models. | [1] |
| PI3K/Akt Pathway Modulation | Inhibits cell proliferation, migration, invasion, and induces apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway. | Studies on SKOV3 ovarian cancer cells and M14 human melanoma cells. | [3] [4] |
| Apoptosis Regulation | Increases expression of pro-apoptotic proteins (Bax, active caspase-3) and decreases anti-apoptotic protein Bcl-2. | Western blot analysis and flow cytometry in SKOV3 and M14 cell lines. | [3] [4] |
This protocol outlines the method to confirm the conversion of this compound to its active form, UNBS5162.
Reagent Preparation:
Incubation and Sampling:
Analysis by High-Performance Liquid Chromatography (HPLC):
This protocol is used to determine the inhibitory effect of UNBS5162 on cancer cell proliferation.
Cell Seeding:
Compound Treatment:
Viability Measurement:
This protocol details the procedure for quantifying UNBS5162-induced apoptosis.
Cell Treatment and Harvest:
Annexin V/Propidium Iodide (PI) Staining:
Flow Cytometry Analysis:
This protocol is used to examine the effect of UNBS5162 on key protein expression and signaling pathways.
Protein Extraction:
Electrophoresis and Transfer:
Antibody Incubation and Detection:
The following diagram synthesizes the key findings from the cited research to illustrate the confirmed mechanism of UNBS5162 and a generalized experimental workflow.
UNBS5162 is a novel naphthalimide derivative that emerges as the active hydrolytic product of UNBS3157 in physiological conditions. This compound belongs to a class of DNA-intercalating agents that has been strategically designed to circumvent the dose-limiting hematotoxicity associated with earlier generation naphthalimides like amonafide. Unlike amonafide, which undergoes metabolic activation via polymorphic N-acetyl transferase 2 to form a toxic metabolite (N-acetyl-amonafide), UNBS5162 was developed specifically to avoid this metabolic pathway, thereby exhibiting a superior toxicity profile while maintaining potent anticancer properties. The National Cancer Institute's screening of UNBS5162 against the NCI 60 cell line panel revealed a unique mechanism of action that did not correlate with any other compound in the database, including amonafide, suggesting a distinct biological activity worthy of further investigation [1].
The chemical designation of UNBS5162 is N-{2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}urea. This molecular structure confers the compound's ability to intercalate with DNA and manifest multifaceted antitumor effects across various experimental models. Preclinical assessments have demonstrated that UNBS5162 possesses broad-spectrum antitumor activity against diverse cancer types, including prostate cancer, melanoma, ovarian cancer, and others, making it a promising candidate for further development as an anticancer therapeutic [1] [2] [3].
CXCL Chemokine Inhibition: Genome-wide microarray analysis revealed that UNBS5162 functions as a pan-antagonist of CXCL chemokine expression. In prostate cancer PC-3 cells, treatment with UNBS5162 (1 μM for 5 successive days) resulted in dramatic reduction of proangiogenic CXC chemokines, including CXCL1, CXCL5, and CXCL8. This suppression of chemokine expression correlates with observed antiangiogenic properties in orthotopic prostate cancer models, indicating that the compound can disrupt tumor microenvironment communication and inhibit blood vessel formation that supports tumor growth [1].
PI3K/Akt/mTOR Pathway Modulation: Across multiple cancer models, UNBS5162 consistently demonstrates inhibitory effects on the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling axis. In melanoma M14 cells, treatment leads to decreased phosphorylation of key signaling proteins including Akt, mTOR, and p70S6K, effectively shutting down this critical pro-survival pathway. This pathway inhibition corresponds with downregulation of cyclin D1, a key regulator of cell cycle progression, thereby contributing to cell cycle arrest and proliferation inhibition [2] [3] [4].
Apoptosis Induction: UNBS5162 treatment promotes programmed cell death through modulation of Bcl-2 family proteins. Research across multiple cancer cell types consistently shows decreased expression of the anti-apoptotic protein Bcl-2 alongside increased expression of the pro-apoptotic proteins Bax and active caspase-3. This shift in the balance of apoptotic regulators results in mitochondrial pathway activation and execution of apoptosis, as confirmed by flow cytometry analyses showing significantly increased apoptosis rates in treated cells compared to controls (23.8±0.4% vs. 7.62±0.5% in melanoma cells) [2] [3].
Cell Cycle Disruption: UNBS5162 treatment significantly impairs cell cycle progression in human cancer cells, particularly through prolongation of the G2 phase. This cell cycle arrest provides additional time for DNA repair mechanisms to act on damaged DNA or for initiation of apoptosis if damage is irreparable, contributing to the compound's overall antitumor efficacy [1].
Cell Line Selection and Culture: Human cancer cell lines (e.g., PC-3 prostate cancer, SKOV3 ovarian cancer, M14 melanoma) should be obtained from reputable cell banks such as ATCC or ECACC. Culture cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Regularly monitor cells for morphology and confluence, passaging when they reach 80-90% confluence using standard trypsinization protocols [1] [3] [4].
UNBS5162 Stock Solution Preparation: Prepare a 100 mM stock solution of UNBS5162 by dissolving the compound in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C protected from light. For working concentrations, dilute the stock solution in cell culture media to achieve final concentrations typically ranging from 0.2 to 200 μM, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Include vehicle controls with equivalent DMSO concentration in all experiments [3] [4].
The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for quantifying cell viability and proliferation following UNBS5162 treatment. Plate cells in 96-well plates at a density of 1,000-5,000 cells per well in 100 μL of complete medium and allow to adhere overnight. Treat cells with varying concentrations of UNBS5162 (typically 0.2, 2, 20, and 200 μM) for 24, 48, and 72 hours. For time-dependent assessments, add 10 μL of CCK-8 reagent to each well and incubate for 1.5 hours at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control using the formula: Viability (%) = (OD-treated / OD-control) × 100% [3] [4].
Annexin V/PI Staining: Harvest UNBS5162-treated cells (typically after 24-hour treatment with 10-20 μM) by trypsinization without EDTA. Wash cells with cold PBS and resuspend in 1X binding buffer at a density of 1-5×10^6 cells/mL. Transfer 100 μL of cell suspension to a flow cytometry tube and add 5 μL of Annexin V-FITC. Incubate for 15 minutes at room temperature in the dark, then add 10 μL of propidium iodide (PI) and 400 μL of PBS. Analyze samples within one hour using a flow cytometer equipped with appropriate filters for FITC and PI fluorescence. Use untreated cells and single-stained controls for compensation and gating strategies [3].
Data Interpretation: Quantify apoptotic populations by distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. The total apoptosis rate is calculated as the sum of early and late apoptotic populations. Compare treated samples to vehicle controls to determine UNBS5162-induced apoptosis [2] [3].
Transwell Migration Assay: Use 24-well Transwell plates with 8 μm pore membranes. Prepare cell suspensions in serum-free medium after UNBS5162 treatment (typically 20 μM for 24 hours). Seed 5,000 cells in 100 μL of serum-free medium into the upper chamber, while adding 500 μL of complete medium with 10% FBS to the lower chamber as a chemoattractant. Incubate for 24 hours at 37°C. After incubation, carefully remove non-migrated cells from the upper chamber with a cotton swab. Fix migrated cells on the membrane bottom with 4% paraformaldehyde for 30 minutes, then stain with 0.1% crystal violet for 20 minutes. Count migrated cells in five random fields under a light microscope at 100× magnification [3].
Matrigel Invasion Assay: For invasion assessment, coat Transwell membranes with Matrigel (diluted 1:6 in serum-free medium) and allow to gel for 4-6 hours at 37°C before seeding cells. Hydrate the Matrigel with serum-free medium for 30 minutes prior to adding cells. Seed 1×10^5 UNBS5162-treated cells in serum-free medium into the upper chamber, with complete medium in the lower chamber. After 24-hour incubation, remove non-invading cells from the upper membrane surface, fix and stain invaded cells as described for the migration assay. Count invaded cells in multiple microscopic fields [3].
Protein Extraction and Quantification: Lyse UNBS5162-treated cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C to collect supernatant. Determine protein concentration using bicinchoninic acid (BCA) assay according to manufacturer's instructions.
Electrophoresis and Detection: Separate 20-30 μg of total protein by SDS-PAGE on 8-15% gels depending on target protein molecular weights. Transfer proteins to polyvinylidene difluoride (PVDF) membranes using standard wet or semi-dry transfer systems. Block membranes with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, caspase-3, cyclin D1) overnight at 4°C. After washing, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence (ECL) substrate and imaging system. Use GAPDH or β-actin as loading controls [2] [3] [4].
Table 1: UNBS5162 Antiproliferative Effects in Various Cancer Cell Models
| Cancer Type | Cell Line | Assay Method | Effective Concentration | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Prostate Cancer | PC-3 | MTT | 1 μM (5 successive days) | 5 days | Dramatic decrease in CXCL chemokines; antiangiogenic effects | [1] |
| Ovarian Cancer | SKOV3 | CCK-8 | 20 μM | 24-72 hours | Dose- and time-dependent viability inhibition; induced apoptosis | [3] |
| Melanoma | M14 | CCK-8 | 10 μM | 24-72 hours | Significant proliferation inhibition; increased apoptosis to 23.8% | [2] [4] |
| Esophageal Cancer | Not specified | CCK-8 | 20 μM | 24-72 hours | Inhibition via PI3K/AKT pathway | [3] |
| Lung Cancer | Not specified | Multiple | Not specified | Not specified | Promoted cell apoptosis | [3] |
Table 2: UNBS5162 Effects on Apoptotic and Signaling Proteins
| Protein Target | Effect of UNBS5162 | Functional Significance | Experimental Models Observed |
|---|---|---|---|
| Bcl-2 | Decreased expression | Reduces anti-apoptotic protection | Melanoma, Ovarian cancer |
| Bax | Increased expression | Enhances pro-apoptotic signaling | Melanoma, Ovarian cancer |
| Active caspase-3 | Increased expression | Executes apoptosis program | Melanoma, Ovarian cancer |
| p-Akt/Akt | Decreased ratio | Inhibits PI3K/Akt survival pathway | Melanoma, Ovarian cancer |
| p-mTOR/mTOR | Decreased ratio | Suppresses mTOR signaling cascade | Melanoma, Ovarian cancer |
| p-p70S6K/p70S6K | Decreased ratio | Downregulates protein translation | Melanoma |
| Cyclin D1 | Decreased expression | Impairs cell cycle progression | Ovarian cancer |
| CXCL chemokines | Dramatically decreased | Reduces proangiogenic signaling | Prostate cancer |
The following diagram illustrates the comprehensive experimental workflow for evaluating UNBS5162 antitumor activity:
Figure 1: Comprehensive experimental workflow for evaluating UNBS5162 antitumor activity
The following diagram illustrates the key molecular mechanisms of UNBS5162 identified in experimental studies:
Figure 2: Key molecular mechanisms of UNBS5162 in cancer cells
Cell Line Variability: Response to UNBS5162 may vary significantly between different cancer cell lines. It is recommended to perform preliminary dose-response curves for each new cell line to establish appropriate treatment concentrations. Prostate cancer PC-3 cells, for instance, showed significant effects at 1 μM with repeated dosing, while ovarian SKOV3 and melanoma M14 cells required higher concentrations (10-20 μM) for robust responses [1] [3] [4].
Optimal Treatment Duration: UNBS5162 exhibits schedule-dependent effects, with prolonged exposure generally yielding enhanced antitumor activity. For comprehensive assessment, include multiple time points (24, 48, and 72 hours) in experimental designs. Note that some effects, particularly CXCL chemokine downregulation, may require extended or repeated exposure (e.g., 5 successive days at 1 μM) for maximal impact [1].
Apoptosis Detection Considerations: When conducting Annexin V/PI staining for apoptosis detection, ensure that cells are analyzed promptly after staining (within 1 hour) to maintain staining integrity. Include appropriate controls (unstained, single stains) for flow cytometry compensation. Note that early apoptosis detection may require shorter treatment durations, while late apoptosis and necrosis may dominate at longer time points or higher concentrations [2] [3].
UNBS5162 represents a promising naphthalimide derivative with multifaceted mechanisms of action against various cancer types. Its ability to simultaneously target multiple pathways—including CXCL chemokine expression, PI3K/Akt/mTOR signaling, and apoptosis regulation—makes it a valuable compound for investigating cancer biology and developing novel therapeutic strategies. The detailed protocols provided in this document enable researchers to reliably assess the compound's antitumor properties across diverse experimental systems.
The unique mechanism of action of UNBS5162, distinct from other naphthalimides in the NCI database, combined with its improved toxicity profile relative to earlier generation compounds, warrants continued investigation. Future research directions might include combination studies with standard chemotherapeutic agents (e.g., taxol, with which it has shown enhanced activity), in vivo efficacy assessments in additional cancer models, and further elucidation of its molecular targets through genomic and proteomic approaches [1].
| Question | Evidence-Based Answer & Key Insight |
|---|---|
| How does UNBS3157 reduce hematological toxicity compared to amonafide? | This compound is designed to avoid the metabolism by N-acetyl transferase-2 that generates the toxic metabolite N-acetyl amonafide, which causes dose-limiting bone marrow toxicity [1]. |
| What is the relationship between this compound and UNBS5162? | UNBS5162 is the active, novel naphthalimide derivative generated by the hydrolysis of this compound in physiological saline. It is considered the primary active compound responsible for the anti-tumor effects [1] [2]. |
| Does UNBS5162 have a unique mechanism of action? | Yes. Screening against the NCI 60 cell line panel showed no correlation with amonafide or other compounds in the database, suggesting a unique mechanism of action [2]. |
| What is a known functional effect of UNBS5162 on cancer cells? | UNBS5162 has been shown to act as a pan-antagonist of proangiogenic CXCL chemokine expression and exhibits antiangiogenic properties in experimental models [2]. It can also inhibit proliferation and induce apoptosis in human melanoma cells via the PI3K/Akt pathway [1]. |
For researchers validating the properties of this compound/UNBS5162, here are the key experimental findings and methodologies.
The anti-tumor activity of naphthalimide-polyamine conjugates is typically evaluated against a panel of human tumor cell lines. The table below summarizes example data for a potent derivative, compound 11e, from one study [3].
| Compound | Cell Line | IC₅₀ (μM) | Cell Line | IC₅₀ (μM) |
|---|---|---|---|---|
| 11e | HCT-116 | 5.12 μM | HepG2 | 6.33 μM |
| 11e | K562 | 2.86 μM | MDA-MB-231 | 11.98 μM |
| Amonafide | HCT-116 | 15.43 μM | HepG2 | 6.57 μM |
| Amonafide | K562 | 6.31 μM | MDA-MB-231 | 7.98 μM |
To confirm that cell death occurs through apoptosis, the following methods can be employed:
Research on UNBS5162 in melanoma cells indicates its effect on the PI3K/Akt signaling pathway [1]. The following diagram illustrates the experimental workflow and hypothesized mechanism.
Western Blotting Protocol:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low cytotoxicity or no effect | The compound this compound may need to hydrolyze into the active form, UNBS5162. | Ensure the compound is dissolved in physiological saline and allowed to hydrolyze for the appropriate time. Consider directly using UNBS5162 for certain experiments [1] [2]. |
| High background in apoptosis assay | Inadequate washing steps leading to residual dye. | Increase the number of washes with PBS after staining. Include a negative control (untreated cells) to set the baseline for fluorescence. |
| No signal or weak bands in Western Blot | Primary antibody not binding effectively. | Verify antibody specificity and recommended dilution. Ensure the protein transfer was efficient (e.g., use Ponceau S staining). Check the ECL reagents for activity. |
Q: What is the main stability issue with UNBS3157 in solution? A: The primary stability issue is that this compound is not stable in aqueous solutions and undergoes rapid hydrolysis. In physiological saline and cell culture media, it quickly converts to its hydrolysis product, UNBS5162, which is responsible for the observed anticancer activity [1] [2] [3].
Q: Why is this hydrolysis significant for my experiments? A: This transformation is crucial because:
Q: Does this mean this compound is a flawed compound? A: Not at all. This property was a deliberate design strategy to improve the therapeutic profile. The precursor, this compound, was developed to avoid the specific metabolism that causes the hematological toxicity (bone marrow suppression) associated with the earlier naphthalimide drug, Amonafide [2] [3]. Therefore, this compound acts as a prodrug for UNBS5162.
Q: How should I prepare and store solutions of this compound? A: While the search results do not provide specific storage protocols, the chemical behavior suggests these best practices:
The table below summarizes the key characteristics of this compound and its hydrolyzed form.
| Property | This compound | UNBS5162 |
|---|---|---|
| Chemical Nature | Prodrug / Precursor | Active Metabolite |
| Stability in Solution | Rapidly hydrolyzes in aqueous and physiological solutions [1] [2] [3] | Stable and therapeutically active [1] [2] |
| Primary Role | Designed to avoid toxic metabolism of Amonafide [2] [3] | Accounts for the primary anticancer activity [1] [2] [3] |
| Experimental Consideration | Considered the administered compound | Considered the effective compound in biological systems |
For researchers investigating this compound/UNBS5162, here is a detailed methodology based on the cited literature.
Detailed Cell-Based Viability and Apoptosis Assay Protocol
This protocol is compiled from multiple studies that used UNBS5162 (the active form of this compound) on various cancer cell lines, including ovarian cancer SKOV3 cells and non-small cell lung cancer A549 cells [1] [2].
1. Cell Culture and Reagent Preparation
2. Cell Viability Assay (CCK-8 Method)
3. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition
The research indicates that UNBS5162 inhibits cancer cell proliferation and induces apoptosis primarily by suppressing the PI3K/AKT signaling pathway [1] [2]. The following diagram illustrates this mechanism and the experimental workflow to confirm it.
To experimentally confirm this mechanism, you can use the following supplemental protocol.
4. Western Blot Analysis for PI3K/AKT Pathway and Apoptosis Markers
Q1: What is the primary mechanism of action of UNBS3157? this compound is a naphthalimide derivative that functions as a prodrug. In physiological saline, it hydrolyzes to its active metabolite, UNBS5162 [1]. UNBS5162 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to suppressed cell proliferation, induction of apoptosis, and reduced invasive and migratory abilities of cancer cells [1].
Q2: How should dose optimization for this compound be approached in preclinical studies? Modern oncology dose optimization has moved beyond the traditional Maximum Tolerated Dose (MTD) approach. For targeted molecules like this compound, you should aim to find the dose that provides maximal efficacy below the MTD to minimize toxicity [2]. It is crucial to establish a "proof of activity" using pharmacodynamic biomarkers (e.g., measuring inhibition of the PI3K/Akt pathway) before proceeding to dose expansion studies [2].
Q3: What are the key signaling pathways affected by UNBS5162 (the active form of this compound)? The primary pathway targeted by UNBS5162 is the PI3K/Akt/mTOR pathway [1]. Treatment with UNBS5162 leads to:
Q4: What quantitative data supports the efficacy of UNBS5162? The table below summarizes key experimental findings for UNBS5162 from a study on M14 human melanoma cells [1].
| Experimental Assay | Observed Effect of UNBS5162 | Key Quantitative Findings |
|---|---|---|
| Cell Proliferation (CCK-8) | Marked inhibition | Time-dependent manner |
| Apoptosis (Flow Cytometry) | Induced apoptosis | Apoptosis rate: 23.8±0.4% (treated) vs. 7.62±0.5% (control) |
| Cell Invasion & Migration | Marked suppression | Observed via microscopy |
| Western Blotting | Altered protein expression | Decreased Bcl-2; Increased Bax and caspase-3; Inhibition of PI3K/Akt/mTOR proteins |
Protocol 1: Evaluating Anti-proliferative Activity and Apoptosis
This protocol is foundational for establishing proof of activity and determining effective dose ranges [1].
Protocol 2: Investigating Mechanism of Action via Western Blotting
This protocol confirms target engagement and validates the mechanism of action.
The following diagrams illustrate the signaling pathway targeted by UNBS5162 and a generalized workflow for your experimental dose-optimization studies.
Diagram Title: UNBS5162 Inhibits PI3K/Akt/mTOR Pathway
Diagram Title: Dose Optimization Experimental Workflow
To effectively optimize this compound dosing, integrate these strategies:
UNBS5162 is a novel naphthalimide derivative generated by the hydrolysis of UNBS3157 in physiological saline [1] [2]. Its anti-cancer activity is distinct from other naphthalimides, suggesting a unique mechanism of action [2].
Key experimental findings from a study on human melanoma (M14) cells include [1]:
The table below summarizes the quantitative changes in protein expression from western blot analysis after UNBS5162 treatment [1].
| Protein / Pathway Component | Expression Change | Function |
|---|---|---|
| Bcl-2 | Decreased | Anti-apoptotic protein |
| Bax | Increased | Pro-apoptotic protein |
| Caspase-3 | Increased | Executioner apoptosis protein |
| p-Akt / Akt | Decreased | Key signaling node in PI3K/Akt pathway |
| p-mTOR / mTOR | Decreased | Regulates cell growth and proliferation |
Q: What is the relationship between this compound and UNBS5162? A: this compound is a prodrug. It rapidly and irreversibly hydrolyzes in physiological saline to form the active metabolite, UNBS5162. This design helps this compound avoid the hematotoxic metabolism that limited earlier drugs in its class [1] [2].
Q: What is a proposed unique mechanism of action for UNBS5162? A: Beyond inducing apoptosis via the PI3K/Akt pathway, genome-wide microarray analysis revealed that UNBS5162 acts as a pan-antagonist of CXCL chemokine expression, reducing the production of these proangiogenic proteins. This contributes to its anti-tumor and antiangiogenic effects [2].
Q: What is a recommended in vitro protocol for testing UNBS5162 on cancer cell lines? A: Based on the literature, you can adapt the following methodology [1]:
The diagram below illustrates how UNBS5162 inhibits the PI3K/Akt pathway to induce apoptosis in cancer cells.
This diagram shows that UNBS5162 inhibits the PI3K/Akt/mTOR pathway, a key pro-survival signal in cancer cells [1]. This inhibition tips the balance toward apoptosis by decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax and Caspase-3 [1].
This compound is a naphthalimide derivative designed to be a non-hematotoxic anticancer agent [1]. Its primary mechanisms of action, as identified in preclinical studies, are summarized in the table below.
| Mechanism | Biological Effect | Experimental Evidence |
|---|---|---|
| Topoisomerase II Inhibition [1] | Induces DNA double-strand breaks by stabilizing the cleavable complex between Topo II and DNA. | In vitro topoisomerase II inhibition assays. |
| Induction of Apoptosis [1] | Triggers programmed cell death in cancer cells. | Observation of caspase activation, phosphatidylserine externalization (Annexin V staining), and DNA fragmentation. |
| Weak DNA Intercalation [1] | Exhibits a lower binding affinity to DNA compared to earlier naphthalimides (e.g., Amonafide). | DNA binding assays (e.g., ethidium bromide displacement). |
| c-Myc Downregulation [1] | Suppresses the expression of the c-Myc oncogene, which is often dysregulated in cancers. | Western blotting and quantitative RT-PCR. |
| p53-Independent Action [1] | Can induce cell cycle arrest and apoptosis in cancer cell lines with mutant p53 status. | Studies using p53-mutant cell lines (e.g., Raji cells). |
The following diagram illustrates the primary signaling pathway through which this compound and similar naphthalimide derivatives exert their cytotoxic effects.
Q1: How is this compound typically stored and reconstituted? While specific data for this compound is lacking, guidance can be inferred from related naphthalimides [1]. A common practice is to prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. Protect from light.
Q2: What should I do if this compound precipitates in my aqueous cell culture medium? This is a common issue with hydrophobic compounds.
Q3: What is a typical starting concentration range for in vitro cytotoxicity assays with this compound? Based on studies of the closely related analogue 7-b [1], a starting range of 0.1 to 10 µM is recommended for dose-response studies. Treatment duration typically ranges from 24 to 72 hours. It is crucial to perform an initial dose-ranging experiment to determine the IC₅₀ for your specific cell line.
Q4: How can I confirm that the observed cytotoxicity is due to the intended mechanism of action?
The following protocols are adapted from methodologies used to study the naphthalimide analogue 7-b, which shares structural and functional similarities with this compound [1].
This protocol measures cell viability based on metabolic activity.
This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells.
This protocol is used to detect changes in protein expression and phosphorylation.
The current public scientific literature confirms the anti-cancer potential of this compound but lacks specific pharmacokinetic and formulation data. To fully optimize its administration, future research should focus on:
Managing the compound's stability and solubility is a primary concern. Here are the core chemical properties and handling guidelines for UNBS5162.
| Property | Specification |
|---|---|
| Chemical Name | [2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea [1] |
| CAS Number | 956590-23-1 [1] |
| Molecular Formula | C₁₇H₁₈N₄O₃ [1] |
| Molecular Weight | 326.35 g/mol [1] |
| Appearance | Powder [1] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 21.5 mg/mL (65.88 mM); may require ultrasonic treatment and warming [1] |
Stock Solution & Storage Protocol:
Here are detailed methodologies for key experiments, including quantitative data on the anti-proliferative effects of UNBS5162.
The following protocol is adapted from research on human melanoma (M14) and other cancer cell lines [2].
Workflow:
Key Findings:
| Measurement | Result |
|---|---|
| Mean IC₅₀ (9 cancer cell lines) | 17.9 µM [1] |
| IC₅₀ Range | 4.7 - 46.5 µM (varies by cell line) [1] |
| Proliferation Inhibition | Marked, time-dependent inhibition in M14 human melanoma cells [2] |
This assay tests the ability of cells to migrate through a porous membrane, indicating metastatic potential [2].
Workflow:
Key Finding: Microscopy analysis revealed that the invasive and migratory abilities of M14 cells were markedly suppressed after UNBS5162 treatment [2].
This protocol details how to investigate the mechanism of action by analyzing protein expression [2].
Workflow:
Primary Antibodies Used (from the M14 cell study [2]):
Key Findings:
Q1: Why is managing solubility so critical for UNBS3157/UNBS5162? The biological activity is dependent on the compound being in solution. This compound hydrolyzes to UNBS5162 in aqueous environments like physiological saline, so proper dissolution in DMSO first ensures a consistent and active compound for your experiments [2] [1].
Q2: What is the most common mistake when handling stock solutions? A major mistake is repeated freeze-thaw cycles of the stock solution, which can degrade the compound and lead to inconsistent experimental results. Always aliquot your stock solution upon arrival [1].
Q3: My cell viability results are inconsistent. What should I check?
Q4: How does UNBS5162 actually work to kill cancer cells? Research indicates it induces apoptosis (programmed cell death) by inhibiting the PI3K/Akt/mTOR signaling pathway, a crucial survival mechanism for many cancer cells. This is evidenced by downregulation of p-Akt and p-mTOR, and a shift in the balance of Bcl-2 family proteins towards cell death [2].
The diagram below summarizes the hypothesized mechanism of action of UNBS5162 in melanoma cells, based on the protein expression changes observed [2].
Since direct information on UNBS3157 is unavailable, the following established strategies for enhancing brain drug delivery provide a relevant framework for your research. The table below summarizes key quantitative factors influencing passive diffusion across the BBB, a common mechanism for small molecules [1] [2].
| Factor | Ideal Range for BBB Penetration | Impact on Permeability |
|---|---|---|
| Lipid Solubility | Log P (octanol/water) ~ 10-100 [1] | Increased lipid solubility generally enhances the rate of diffusion across endothelial cell membranes. |
| Molecular Weight | < 400-600 Daltons (Da) [2] [3] | Lower molecular weight favors passive diffusion. The commonly cited cutoff is under 400-500 Da [1]. |
| Hydrogen Bonding | < 5 hydrogen bond donors; < 10 hydrogen bond acceptors [1] | Fewer hydrogen bonds reduce a molecule's polarity, increasing its lipophilicity and potential for passive diffusion. |
| Efflux Transporters | Not a substrate for P-glycoprotein (P-gp) [1] [4] | Recognition by efflux pumps like P-gp can actively transport a drug back into the bloodstream, significantly reducing brain accumulation. |
For your technical support materials, here is a generalized experimental workflow you can adapt. This diagram outlines the key steps in evaluating a compound's BBB penetration potential.
Q1: Our lead compound shows good in vitro activity but poor brain penetration in vivo. What could be the cause?
Q2: Are there strategies to specifically enhance the BBB penetration of a drug?
Q3: How reliable are in vitro BBB models for predicting in vivo outcomes?
The distinct toxicity profiles of these two compounds are rooted in their different metabolic fates and subsequent mechanisms of action.
Amonafide's primary mechanism of action is as a DNA intercalator and topoisomerase II inhibitor [1] [2]. However, its clinical application was halted due to severe hematotoxicity. The key issue is its metabolism by the enzyme N-acetyl transferase 2 (NAT2), which is polymorphic in the human population, meaning people metabolize the drug at different rates [3]. This metabolism produces N-acetyl amonafide, a metabolite that causes bone marrow toxicity [1] [3]. Interestingly, both fast and slow acetylators are at risk: slow acetylators accumulate the parent drug, while fast acetylators (more common in Asian populations) rapidly produce the toxic metabolite, both leading to adverse effects like bone marrow suppression [1].
This compound was rationally designed to circumvent the metabolic pathway that causes amonafide's toxicity. The experimental data shows it succeeds in two key ways:
Beyond the core metabolic differences, research on UNBS5162 (the active hydrolyzed form of this compound) and amonafide reveals effects on various cellular signaling pathways that contribute to their anti-tumor effects, as summarized below.
| Compound | Relevant Form | Key Signaling Pathways & Mechanisms | Experimental Models |
|---|---|---|---|
| UNBS5162 | Hydrolyzed from this compound | Decreases proangiogenic CXCL chemokine expression [3]. Inhibits the PI3K/Akt/mTOR pathway, inducing apoptosis [4] [5]. Inhibits AKT/ERK signaling [2]. | Human prostate cancer models [3], Melanoma cells (M14, A375) [4] [5], Gast carcinoma cells [2]. |
| Amonafide | Parent drug / Metabolite | Induces DNA damage, G2/M arrest, and apoptosis via E2F1-dependent pathways in p53-deficient cells [6]. Induces ATM/Chk2-dependent G2 arrest [7]. Induces cellular senescence by inhibiting autophagy and activating mTOR [8]. | Chronic Myelogenous Leukemia K562 cells [6], Colon carcinoma HCT116 cells [7], Human umbilical vein endothelial cells (HUVEC) [8]. |
For researchers, the methodology behind key findings is critical. Here are the experimental details for two pivotal studies.
1. Anti-tumor Efficacy and Mechanism of UNBS5162 (from this compound)
2. Amonafide-Induced Hematotoxicity Linked Metabolism
The following diagram illustrates the core difference in the metabolic pathways and primary downstream effects that account for the distinct toxicity profiles of Amonafide and this compound.
For further investigation, the research articles detailing the design and in vivo evaluation of this compound and UNBS5162 against the NCI-60 panel and in prostate cancer models are essential primary references [3]. The continued study of amonafide analogues also provides valuable structure-activity relationship (SAR) insights for future naphthalimide development [1] [6].
The table below summarizes the key information found on this compound and its active form, UNBS5162.
| Aspect | Available Pre-clinical Data |
|---|---|
| Compound Type | Novel naphthalimide derivative, designed to avoid the hematotoxic metabolism of earlier drugs like amonafide [1]. |
| Active Form | Rapidly and irreversibly hydrolyzes to UNBS5162 in physiological saline [1]. |
| Proposed Mechanism of Action | Unique mechanism not correlated with other compounds in the NCI database; described as a pan-antagonist of CXCL chemokine expression, with antiangiogenic properties [1]. |
| Reported Efficacy (Experimental Models) | - Significantly increased survival in orthotopic models of human prostate cancer [1].
The key experiments cited involve standard pre-clinical methods. Below is a detailed workflow of a typical cell-based study investigating the mechanism of UNBS5162 (the active form of this compound) [2].
The diagram illustrates the logical flow of experiments used to characterize UNBS5162. The process begins with in vitro functional assays to establish anti-tumor effects, followed by protein analysis to investigate the molecular mechanism, focusing on specific pathways like PI3K/Akt/mTOR, ultimately leading to the confirmation of the proposed mechanism [2].
To advance your research, I suggest you:
The table below summarizes the core relationship and distinguishing features of these two compounds.
| Characteristic | UNBS3157 | UNBS5162 |
|---|---|---|
| Chemical Relationship | Prodrug | Active compound (hydrolysis product of this compound) [1] [2] |
| Primary Mechanism of Action | Data not available in search results; rapidly converts to UNBS5162 in physiological conditions [1] [2]. | DNA intercalation; Pan-antagonism of CXCL chemokine expression; Inhibition of the PI3K/AKT/mTOR pathway [1] [3] [4]. |
| Toxicity Profile (Design Rationale) | Designed to avoid the hematotoxicity (bone marrow toxicity) associated with amonafide metabolism [1]. | Does not generate the toxic metabolite (N-acetyl-amonafide) responsible for amonafide's dose-limiting toxicity [1] [2]. |
| Clinical Trial Status | Preclinical evidence of superior in vivo activity to amonafide [1]. | Phase I trial completed; Maximum Tolerated Dose (MTD) not reached, but trial terminated due to QTc prolongation at highest dose [2]. |
UNBS5162's anticancer activity involves multiple mechanisms, supported by various experimental models.
The diagram below integrates two key mechanisms of action for UNBS5162 based on the search results.
The following table summarizes key experimental findings that demonstrate the biological activity of UNBS5162 across different cancer types.
| Cancer Model | Experimental Protocol Summary | Key Findings |
|---|
| Prostate Cancer (PC-3 cells) | - Cell Treatment: 1 µM UNBS5162 for 5 successive days [1].
The experimental data consistently show that UNBS5162 is the molecule responsible for the observed biological activity. Its multi-target mechanism, impacting both cancer cell proliferation (via PI3K/AKT inhibition) and the tumor microenvironment (via CXCL suppression), makes it a promising candidate.
However, the Phase I trial highlights a significant challenge. While UNBS5162 avoided the hematological toxicity of earlier naphthalimides like amonafide, dose-limiting QTc interval prolongation was observed, preventing further clinical development at the tested dosing schedule [2]. Future research could explore different dosing regimens or chemical modifications to mitigate this cardiotoxicity.
This compound is a naphthalimide derivative that was designed to overcome the metabolism-related toxicity (particularly hematotoxicity) seen with earlier drugs in its class, such as amonafide [1]. In physiological saline, this compound hydrolyzes into its active form, UNBS5162 [1].
The table below summarizes the key information for these two compounds:
| Compound Name | Relationship | Key Characteristics / Proposed Mechanisms |
|---|---|---|
| This compound | Prodrug | Designed to avoid toxic metabolism of amonafide; hydrolyzes to UNBS5162 [1]. |
| UNBS5162 | Active Form | Downregulates proangiogenic CXCL chemokines; inhibits PI3K/Akt/mTOR pathway, induces apoptosis (increases Bax, caspase-3; decreases Bcl-2); suppresses cell proliferation, invasion, and migration [1]. |
The following table places this compound/UNBS5162 in the context of other notable naphthalimide-based compounds, highlighting their development status and reported challenges.
| Compound Name | Status / Key Context | Reported Primary Issues |
|---|---|---|
| This compound / UNBS5162 | Preclinical research | Information is limited compared to clinical-stage compounds. |
| Amonafide | Phase III (discontinued) | Dose-limiting bone marrow toxicity (leukopenia, thrombocytopenia) due to metabolism by N-acetyl transferase-2 [1] [2]. |
| Mitonafide | Clinical Trials (discontinued) | Dose-limiting toxicity (primarily myelosuppression) [3]. |
| Elinafide, Bisnafide | Clinical Trials | Information on specific discontinuation reasons is limited within the provided search results [3]. |
The anti-tumor activities of UNBS5162 have been demonstrated in specific experimental models. Here are the key findings and the methodologies used:
In Vitro Anti-proliferation & Apoptosis (M14 Human Melanoma Cells)
In Vivo Anti-tumor and Anti-metastatic Activity
The research on this compound/UNBS5162 is part of a broader effort to develop multi-target naphthalimide agents. Other derivatives are being investigated for their ability to induce non-apoptotic cell death like ferroptosis, or to act as immunomodulatory agents by reducing TNF-α and inhibiting VEGF [4] [5].
Experimental data suggests that one key mechanism by which UNBS5162 exerts its antitumor effect is through the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial pathway for cell survival and proliferation [1]. The following diagram illustrates this signaling pathway and the reported site of action for UNBS5162.
This diagram illustrates the signal flow from growth factor activation to promoting cell survival and proliferation. The red arrow indicates the reported inhibitory action of UNBS5162 on Akt phosphorylation within this pathway [1].
UNBS3157 is a naphthalimide derivative designed to avoid the hematotoxic metabolism associated with amonafide [1] [2]. Key findings from the literature indicate:
The table below summarizes the available data on this compound/UNBS5162. Note that quantitative DNA binding affinity data (such as Kd values) is missing from the published literature.
| Property | This compound / UNBS5162 | Supporting Experimental Data Summary |
|---|---|---|
| Primary Mechanism | DNA intercalation [2] | Naphthalimide compounds intercalate into double-stranded DNA [2]. |
| Reported Affinity (Kd) | Not quantitatively reported | Literature confirms DNA binding but does not provide specific dissociation constants for comparison. |
| Key Biological Effects | Inhibits proliferation, invasion, migration; induces apoptosis [1] [3] | CCK-8 assays, Transwell migration/invasion assays, flow cytometry for apoptosis [3]. |
| Signaling Pathway Impact | Inhibition of PI3K/AKT pathway [3] | Western blot analysis showing reduced levels of p-AKT, p-mTOR, and cyclin D1 [3]. |
| Reported Specificity | Pan-antagonist of CXCL chemokines (e.g., CXCL1, CXCL5, CXCL8) [1] | Affymetrix genome-wide microarray analysis and ELISA [1]. |
The following are summaries of the key methodologies used in the research on UNBS5162:
The following diagram illustrates the general mechanism by which naphthalimide compounds like UNBS5162 are understood to interact with DNA, based on the documented class behavior of these molecules [2].
The table below summarizes the key characteristics of UNBS3157/UNBS5162 and contrasts them with well-known traditional DNA intercalators.
| Feature | This compound / UNBS5162 (Naphthalimide Class) | Traditional DNA Intercalators (e.g., Doxorubicin, Daunorubicin, Dactinomycin) |
|---|---|---|
| Core Mechanism | DNA intercalation; also a pan-antagonist of CXC chemokine ligand (CXCL) expression [1] [2]. | DNA intercalation [3] [4]. |
| Primary Applications | Investigational for various cancers (e.g., ovarian, oesophageal, lung); antimicrobial potential [1] [2]. | Clinically established for Hodgkin's lymphoma, Wilms' tumour, sarcomas, and other cancers [3]. |
| Key Secondary Effects | Inhibition of PI3K/AKT/mTOR signalling pathway; induction of apoptosis [2]. | Topoisomerase inhibition/poisoning; RNA polymerase degradation; histone eviction; general transcription arrest [3] [4]. |
| Reported Toxicity Profile | Designed to avoid the hematotoxicity (blood toxicity) associated with the metabolite amonafide [2]. | Dose-dependent cardiotoxicity (e.g., Doxorubicin); general cytotoxicity; many are potent mutagens and carcinogens [3]. |
| Therapeutic Index Note | A key design goal was to improve safety and reduce side effects relative to earlier compounds in its class [2]. | Often limited by severe, dose-limiting toxicities, which restricts their dosing and utility [3]. |
The anti-cancer activity of UNBS5162 is supported by preclinical studies. Here is a summary of key experimental findings and the methodologies used to obtain them.
| Assay Type | Key Experimental Findings | Detailed Protocol Overview |
|---|
| Cell Viability (CCK-8 Assay) | Inhibits SKOV3 ovarian cancer cell proliferation in a dose-dependent and time-dependent manner [2]. | 1. Seed SKOV3 cells in 96-well plates. 2. Treat with UNBS5162 at varying concentrations (e.g., 0.2, 2, 20, 200 µM). 3. Incubate for 24-72 hours. 4. Add CCK-8 reagent and incubate for 1.5 hours. 5. Measure optical density (OD) at 450nm with a microplate reader [2]. | | Apoptosis (Flow Cytometry) | Significantly increases the apoptosis rate of SKOV3 cells; alters expression of apoptosis-related proteins (decreases Bcl-2, increases active caspase-3 and Bax) [2]. | 1. Treat SKOV3 cells with UNBS5162 (e.g., 20 µM for 24h). 2. Harvest and wash cells. 3. Resuspend in binding buffer. 4. Stain with Annexin V-FITC and Propidium Iodide (PI). 5. Analyze using flow cytometry (e.g., FlowJo software) [2]. | | Cell Migration & Invasion (Transwell Assay) | Inhibits migration and invasion of SKOV3 ovarian cancer cells [2]. | Migration:
Based on the experimental data from a study on ovarian cancer SKOV3 cells, the following diagram illustrates the proposed mechanism of action for UNBS5162 [2]. The DOT code for generating this diagram is provided below.
Diagram Title: Proposed UNBS5162 Mechanism in Ovarian Cancer Cells
This diagram synthesizes experimental findings showing that UNBS5162 simultaneously inhibits a key cancer cell survival pathway (PI3K/AKT) and directly promotes programmed cell death (Apoptosis), leading to the observed anti-cancer effects [2].
The available data suggests that this compound/UNBS5162 represents a modern approach to DNA intercalator design, where the molecule is engineered to retain anti-cancer efficacy while mitigating specific, severe toxicities associated with earlier generations of drugs [2]. Its multi-target mechanism, involving both DNA interaction and chemokine modulation, may contribute to a more favorable therapeutic profile [1] [2].
To conclusively establish a superior therapeutic index, future research should focus on:
This compound is a naphthalimide derivative designed to overcome the dose-limiting hematological toxicity (particularly bone marrow suppression) associated with earlier drugs in its class, such as amonafide [1] [2]. In physiological saline, it hydrolyzes into its active form, UNBS5162 [1].
A key study investigating UNBS5162 on human melanoma cells provides a model experimental protocol and quantitative results [1].
| Experimental Aspect | Details |
|---|---|
| Cell Line | M14 human melanoma cells [1] |
| Test Compound | UNBS5162 (10 µM), with 0.1% DMSO as negative control [1] |
| Proliferation Assay | Cell Counting Kit-8 (CCK-8): Measured optical density (OD) values every 24 hours. Results showed marked, time-dependent inhibition of cell proliferation [1]. |
| Apoptosis Assay | Flow Cytometry: The apoptosis rate in the UNBS5162-treated group (23.8±0.4%) was significantly higher than in the control group (7.62±0.5%) [1]. |
| Migration/Invasion Assay | Transwell Assay: Microscopy analysis revealed that the invasive and migratory abilities of treated M14 cells were markedly suppressed [1]. |
| Protein Expression Analysis | Western Blotting: Used to analyze key proteins in the PI3K/Akt/mTOR pathway and apoptosis-related proteins. Semi-quantitative analysis was performed using densitometric values with GAPDH as an internal control [1]. |
The diagram below illustrates the proposed mechanism of action for UNBS5162 based on the experimental data from the M14 melanoma cell study [1].
The search results clarify the positioning of this compound/UNBS5162 but also reveal gaps in direct comparative data.
To build a comprehensive comparison guide, you may need to pursue the following avenues: